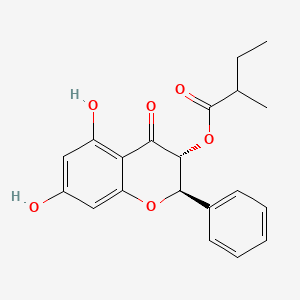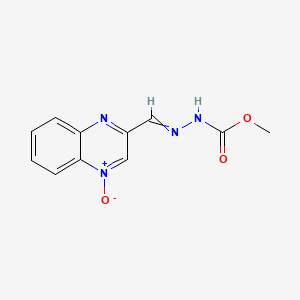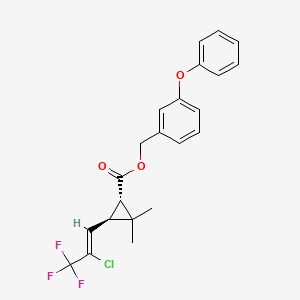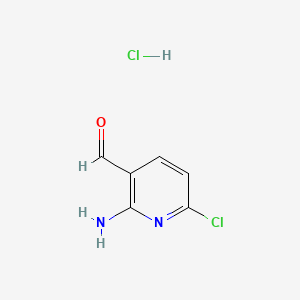amine](/img/structure/B13449324.png)
(2-Bromo-2,2-difluoroethyl)[(4-methoxyphenyl)methyl](prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is a complex organic compound that features a combination of bromine, fluorine, methoxyphenyl, and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-Bromo-2,2-difluoroethyl group: This can be achieved by reacting 2,2-difluoroethanol with bromine in the presence of a suitable catalyst.
Introduction of the 4-methoxyphenyl group: This step involves the reaction of 4-methoxybenzyl chloride with the previously formed intermediate.
Attachment of the prop-2-yn-1-yl group: The final step involves the reaction of the intermediate with propargylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Azide or cyanide substituted products.
Scientific Research Applications
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-hydroxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
Uniqueness
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these halogens with the methoxyphenyl and propynyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H14BrF2NO |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-(2-bromo-2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14BrF2NO/c1-3-8-17(10-13(14,15)16)9-11-4-6-12(18-2)7-5-11/h1,4-7H,8-10H2,2H3 |
InChI Key |
BDXAGTHAYIQEOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC#C)CC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)







![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)



